

Z-Asn-Sta-Ile-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Asn-Sta-Ile-NH2

Cat. No.: B15194487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of the synthetic peptide **Z-Asn-Sta-Ile-NH2**. This document is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are interested in the potential of statine-containing peptides as therapeutic agents.

Chemical Structure and Properties

Z-Asn-Sta-Ile-NH2 is a tripeptide analog with the N-terminus protected by a benzyloxycarbonyl (Z) group and the C-terminus amidated. The peptide sequence consists of Asparagine (Asn), Statine (Sta), and Isoleucine (Ile). Statine is a non-proteinogenic gamma-amino acid, specifically (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, which is a key component of the naturally occurring aspartic protease inhibitor, pepstatin. The presence of statine suggests that **Z-Asn-Sta-Ile-NH2** may function as a protease inhibitor.

Table 1: Chemical and Physical Properties of **Z-Asn-Sta-Ile-NH2**

Property	Value	Source
Molecular Formula	C ₂₆ H ₄₁ N ₅ O ₇	[1]
Molecular Weight	535.6 g/mol	[1]
IUPAC Name	Benzyl N-[(3S,4S)-1-(((S)-1-((S)-1-amino-3-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-((S)-4-amino-3-hydroxy-6-methylheptanoyl)amino)propan-2-yl]carbamate	(Predicted)
CAS Number	121850-02-0	[1]
Solubility	Data not available. Peptides with similar characteristics are often soluble in organic solvents like DMSO and methanol.	
Stability	Data not available. Peptide stability can be influenced by pH, temperature, and enzymatic degradation.	
pKa	Data not available.	

Potential Biological Activity and Signaling Pathways

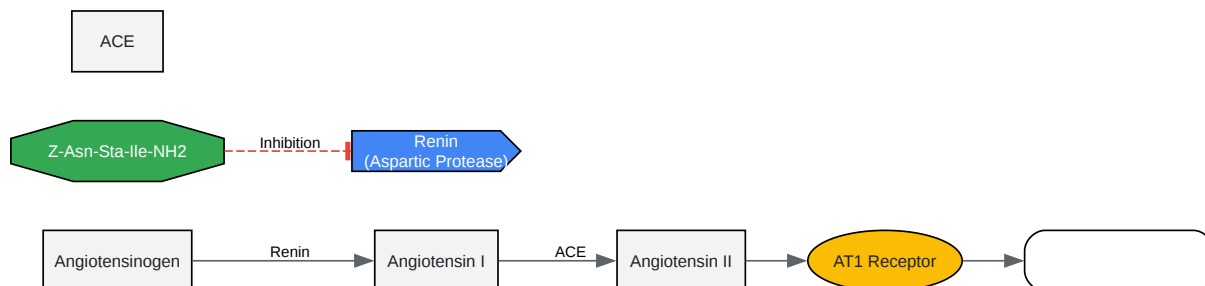
The inclusion of the statine residue strongly indicates that **Z-Asn-Sta-Ile-NH₂** is a competitive inhibitor of aspartic proteases. Statine's structure mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of these enzymes. Aspartic proteases play crucial roles in various physiological and pathological processes, making them attractive drug targets.

Table 2: Potential Biological Activities and Targets of **Z-Asn-Sta-Ile-NH₂**

Biological Activity	Potential Target(s)	Rationale
Antihypertensive	Renin	Inhibition of renin, an aspartic protease, would block the first and rate-limiting step of the Renin-Angiotensin System (RAS), leading to lower blood pressure.
Neuroprotective	Beta-secretase 1 (BACE1)	Inhibition of BACE1, an aspartic protease involved in the production of amyloid-beta peptides, is a key strategy in the development of treatments for Alzheimer's disease.
Antimicrobial	Fungal and microbial aspartic proteases	Some statine-containing compounds have shown antimicrobial activity, potentially by inhibiting essential proteases in pathogens. [1]
Anticancer	Cathepsins (e.g., Cathepsin D)	Certain cathepsins, which are aspartic proteases, are implicated in tumor progression and metastasis. Their inhibition could have therapeutic benefits. [1]

Signaling Pathways

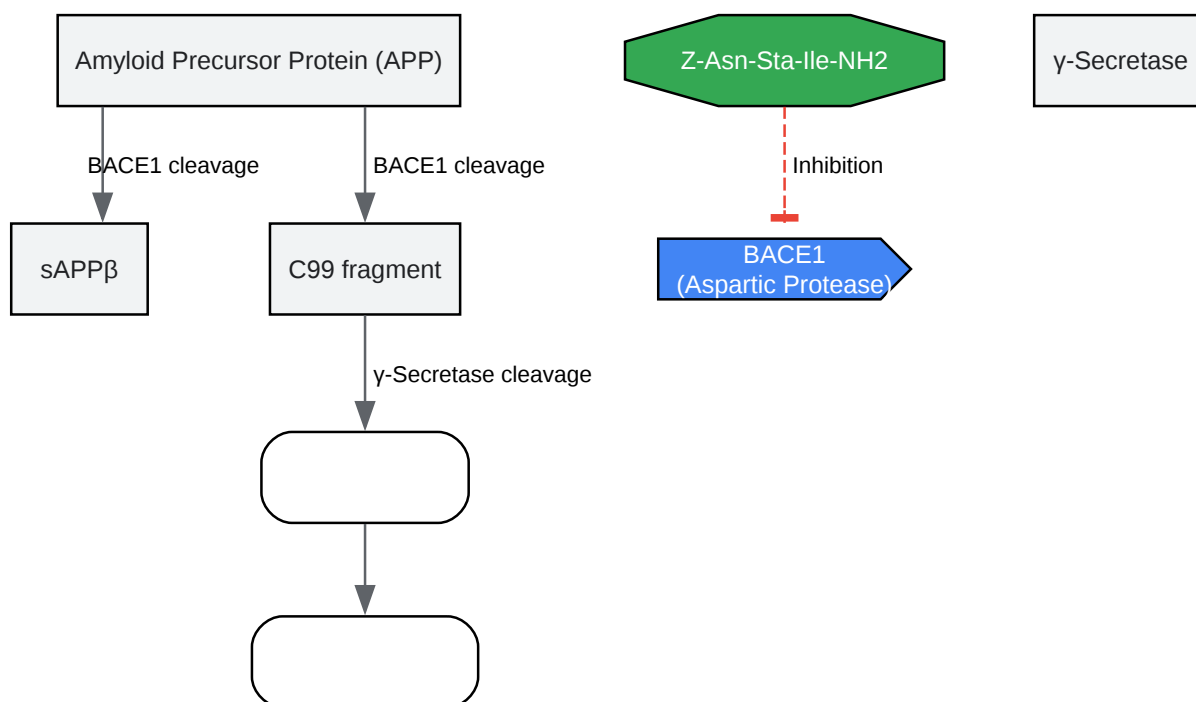
The RAS is a critical regulator of blood pressure and fluid balance. Renin, an aspartic protease, initiates the cascade by cleaving angiotensinogen to angiotensin I. Inhibition of renin by a compound like **Z-Asn-Sta-Ile-NH2** would disrupt this pathway, leading to vasodilation and reduced blood pressure.



[Click to download full resolution via product page](#)

Renin-Angiotensin System Inhibition

In the context of Alzheimer's disease, the aspartic protease BACE1 cleaves the amyloid precursor protein (APP), initiating the production of amyloid- β ($A\beta$) peptides that form neurotoxic plaques. A BACE1 inhibitor like **Z-Asn-Sta-Ile-NH2** could prevent this first cleavage step, thereby reducing $A\beta$ formation.



[Click to download full resolution via product page](#)

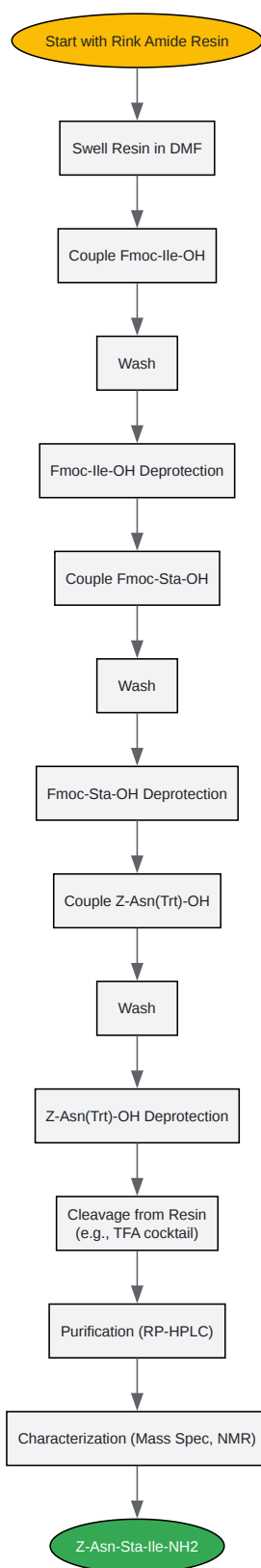
BACE1 and Amyloid- β Production Pathway

Experimental Protocols

While specific experimental protocols for **Z-Asn-Sta-Ile-NH₂** are not readily available in the public domain, this section provides detailed, generalized methodologies for the synthesis and biological evaluation of similar statine-containing peptides.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Z-Asn-Sta-Ile-NH₂** can be achieved using standard Fmoc-based solid-phase peptide synthesis.^[1]



[Click to download full resolution via product page](#)

Solid-Phase Peptide Synthesis Workflow

Methodology:

- **Resin Preparation:** Start with a Rink Amide resin to yield a C-terminal amide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
- **Amino Acid Coupling:**
 - Couple the first amino acid, Fmoc-Ile-OH, to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA.
 - After washing, remove the Fmoc protecting group with a solution of piperidine in DMF.
 - Sequentially couple Fmoc-Sta-OH and then Z-Asn(Trt)-OH using the same coupling and deprotection steps. The trityl (Trt) group is a common side-chain protection for asparagine.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
- **Purification and Characterization:** Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product using mass spectrometry and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Biological Assays

This protocol describes a general method to assess the inhibitory activity of **Z-Asn-Sta-Ile-NH₂** against a target aspartic protease.

Table 3: General Protease Inhibition Assay Protocol

Step	Procedure
1. Reagents and Materials	<ul style="list-style-type: none">- Target aspartic protease (e.g., Renin, BACE1)- Fluorogenic substrate specific to the protease -Assay buffer (e.g., Tris or MES buffer at optimal pH for the enzyme) - Z-Asn-Sta-Ile-NH₂ dissolved in DMSO- 96-well microplate (black, for fluorescence)- Plate reader with fluorescence detection
2. Assay Procedure	<ol style="list-style-type: none">1. Prepare serial dilutions of Z-Asn-Sta-Ile-NH₂ in assay buffer.2. In the microplate, add the inhibitor dilutions, the enzyme solution, and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature.3. Initiate the reaction by adding the fluorogenic substrate to all wells.4. Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.
3. Data Analysis	<ol style="list-style-type: none">1. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).2. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.3. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of **Z-Asn-Sta-Ile-NH₂** against various microbial strains.

Table 4: General Broth Microdilution Protocol

Step	Procedure
1. Reagents and Materials	- Z-Asn-Sta-Ile-NH ₂ dissolved in a suitable solvent (e.g., DMSO) - Bacterial or fungal strains of interest - Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) - 96-well microplate (sterile) - Spectrophotometer or plate reader
2. Assay Procedure	1. Prepare a standardized inoculum of the microorganism. 2. In the microplate, prepare two-fold serial dilutions of Z-Asn-Sta-Ile-NH ₂ in the broth medium. 3. Add the microbial inoculum to each well. Include positive (no inhibitor) and negative (no inoculum) controls. 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
3. Data Analysis	1. Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth (no turbidity). 2. The results can be confirmed by measuring the optical density at 600 nm.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.

Table 5: General MTT Assay Protocol for Anticancer Screening

Step	Procedure
1. Reagents and Materials	- Cancer cell line of interest - Complete cell culture medium - Z-Asn-Sta-Ile-NH ₂ dissolved in DMSO - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution - Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) - 96-well cell culture plate (sterile) - Plate reader capable of measuring absorbance at ~570 nm
2. Assay Procedure	1. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with various concentrations of Z-Asn-Sta-Ile-NH ₂ and incubate for a specified period (e.g., 24, 48, or 72 hours). 3. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. 4. Add the solubilization solution to dissolve the formazan crystals.
3. Data Analysis	1. Measure the absorbance of each well at ~570 nm. 2. Calculate the percentage of cell viability relative to the untreated control. 3. Plot the cell viability against the logarithm of the compound concentration and determine the EC ₅₀ value.

Conclusion

Z-Asn-Sta-Ile-NH₂ is a synthetic peptide with a chemical structure that strongly suggests its potential as an inhibitor of aspartic proteases. While specific experimental data for this compound is limited, its design principles point towards potential applications in areas such as cardiovascular disease, neurodegenerative disorders, and infectious diseases. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the biological activities of this and related statine-containing peptides. Further research is warranted to fully elucidate the therapeutic potential of **Z-Asn-Sta-Ile-NH₂**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Z-Asn-Sta-Ile-NH2 | 121850-02-0 [smolecule.com]
- To cite this document: BenchChem. [Z-Asn-Sta-Ile-NH2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194487#z-asn-sta-ile-nh2-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com